molecular formula C20H21N3O3S B2840585 3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole CAS No. 858905-03-0

3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B2840585
CAS No.: 858905-03-0
M. Wt: 383.47
InChI Key: GPNQBIAQAJIPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a phenyl group, a tosylpiperidine moiety, and an oxadiazole ring, which contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole typically involves a multi-step process. One common method starts with the preparation of the tosylpiperidine intermediate, which is then reacted with appropriate reagents to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole has been explored for various scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Pharmaceutical Research: Studied for its potential use in developing new therapeutic drugs for treating neurological disorders.

    Biological Studies: Used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the synthesis of advanced materials and polymers due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The compound’s ability to bind to these targets is facilitated by its unique structural features, which allow for specific interactions with the active sites of the enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,2,4-oxadiazole: Lacks the tosylpiperidine moiety, resulting in different chemical and biological properties.

    5-(1-Tosylpiperidin-4-yl)-1,2,4-oxadiazole:

Uniqueness

3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is unique due to the combination of the phenyl group, tosylpiperidine moiety, and oxadiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-15-7-9-18(10-8-15)27(24,25)23-13-11-17(12-14-23)20-21-19(22-26-20)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNQBIAQAJIPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.